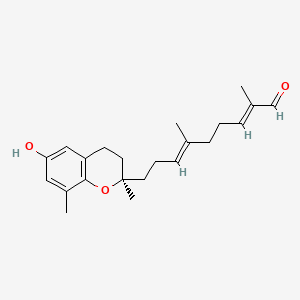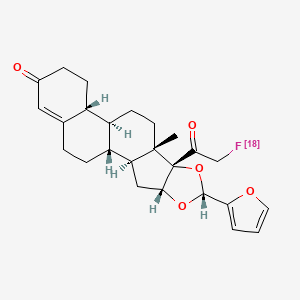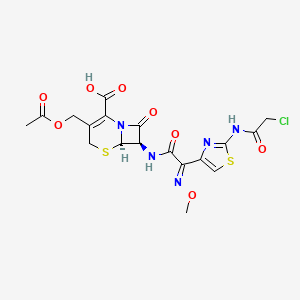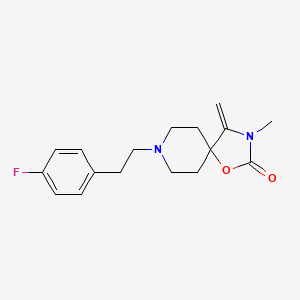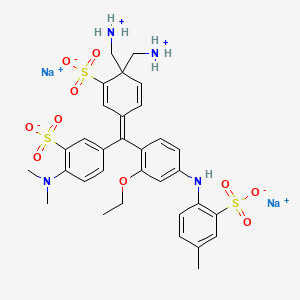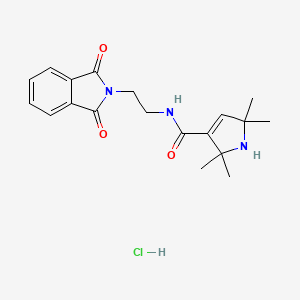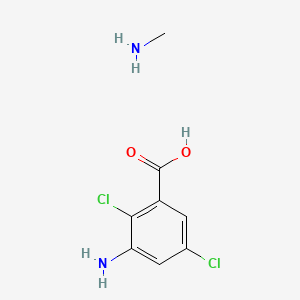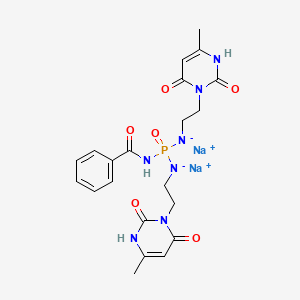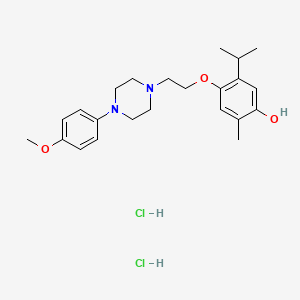
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride is a complex organic compound It is characterized by the presence of a phenol group, a piperazine ring, and various substituents that contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the phenol derivative, followed by the introduction of the piperazine ring and subsequent functionalization to achieve the desired substituents. Common reagents used in these reactions include methoxyphenol, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often optimize reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group may yield quinones, while nitration can introduce nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-methoxy-, acetate: Similar in structure but lacks the piperazine ring and additional substituents.
Phenol, 4-ethyl-2-methoxy-: Contains an ethyl group instead of the piperazine ring.
Mequinol (4-methoxyphenol): A simpler compound with a methoxy group in the para position.
Uniqueness
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride is unique due to its complex structure, which includes a piperazine ring and multiple substituents
Propriétés
Numéro CAS |
103840-38-6 |
|---|---|
Formule moléculaire |
C23H34Cl2N2O3 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;dihydrochloride |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-17(2)21-16-22(26)18(3)15-23(21)28-14-13-24-9-11-25(12-10-24)19-5-7-20(27-4)8-6-19;;/h5-8,15-17,26H,9-14H2,1-4H3;2*1H |
Clé InChI |
JTBVHRBYCYFBCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=C(C=C3)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
